2-[(2-chloropyridin-4-yl)formamido]-N-ethylpropanamide
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Overview
Description
2-[(2-chloropyridin-4-yl)formamido]-N-ethylpropanamide is a chemical compound with a complex structure that includes a chloropyridine ring and an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-chloropyridin-4-yl)formamido]-N-ethylpropanamide typically involves the reaction of 2-chloropyridine with formamide and N-ethylpropanamide under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and precise control of reaction parameters to achieve high yield and purity. The use of advanced purification techniques, such as chromatography, may be necessary to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
2-[(2-chloropyridin-4-yl)formamido]-N-ethylpropanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides and nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an amine derivative.
Scientific Research Applications
2-[(2-chloropyridin-4-yl)formamido]-N-ethylpropanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: It may be used in the production of specialty chemicals or as a component in chemical formulations.
Mechanism of Action
The mechanism of action of 2-[(2-chloropyridin-4-yl)formamido]-N-ethylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-chloropyridin-4-yl)formamido]acetamide
- 4-acetyl-2-chloropyridine
- 2-chloropyridine-4-methanol
Uniqueness
2-[(2-chloropyridin-4-yl)formamido]-N-ethylpropanamide is unique due to its specific structure, which includes an ethyl group and a formamido linkage. This structure imparts distinct chemical properties and reactivity compared to similar compounds, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-chloro-N-[1-(ethylamino)-1-oxopropan-2-yl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O2/c1-3-13-10(16)7(2)15-11(17)8-4-5-14-9(12)6-8/h4-7H,3H2,1-2H3,(H,13,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVCATZCMKQSCMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(C)NC(=O)C1=CC(=NC=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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